molecular formula C8H12N2S B12652220 Methyl((1-methylethyl)thio)pyrazine CAS No. 93963-79-2

Methyl((1-methylethyl)thio)pyrazine

Cat. No.: B12652220
CAS No.: 93963-79-2
M. Wt: 168.26 g/mol
InChI Key: LBAWRXUDKBOJMP-UHFFFAOYSA-N
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Description

Methyl((1-methylethyl)thio)pyrazine is an organic compound with the molecular formula C8H12N2S. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl((1-methylethyl)thio)pyrazine can be synthesized through various chemical reactions. One common method involves the reaction of 2-chloropyrazine with isopropyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl((1-methylethyl)thio)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl((1-methylethyl)thio)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl((1-methylethyl)thio)pyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3-Diethyl-5-methylpyrazine

Comparison

Methyl((1-methylethyl)thio)pyrazine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties. Compared to other pyrazines, it has a different odor profile and reactivity, making it valuable in specific applications such as flavor and fragrance formulations .

Properties

CAS No.

93963-79-2

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-methyl-3-propan-2-ylsulfanylpyrazine

InChI

InChI=1S/C8H12N2S/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3

InChI Key

LBAWRXUDKBOJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1SC(C)C

Origin of Product

United States

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